2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
Overview
Description
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, making it a brominated aromatic ketone. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone can be synthesized through the bromination of 1-(2,6-dimethoxyphenyl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide or bromine water in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(2,6-Dimethoxyphenyl)ethanol.
Oxidation: 2,6-Dimethoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. The compound may act as an electrophile in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on target molecules . Additionally, the methoxy groups can enhance the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.
2-Chloro-1-(2,6-dimethoxyphenyl)ethanone: Chlorine atom instead of bromine, affecting its reactivity and applications.
1-(2,6-Dimethoxyphenyl)ethanone: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis. The methoxy groups improve its solubility and stability, broadening its range of applications in scientific research .
Properties
IUPAC Name |
2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDTJAJQKENMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373641 | |
Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123184-19-0 | |
Record name | 2-bromo-1-(2,6-dimethoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 123184-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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